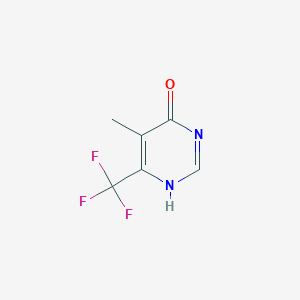

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine

Descripción general

Descripción

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a chemical compound with the molecular formula C6H5F3N2O. It is characterized by the presence of a hydroxyl group, a methyl group, and a trifluoromethyl group attached to a pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxy-5-methylpyrimidine with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate or cesium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-5-methyl-6-trifluoromethylpyrimidine, while substitution reactions can produce various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances its reactivity, making it suitable for various organic reactions, including nucleophilic substitutions and cyclization reactions.

Biology

Research has indicated that this compound exhibits significant biological activities. Its hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors. This property is crucial for understanding its mechanism of action and optimizing therapeutic potential .

Medicine

The compound has been explored for potential therapeutic properties, particularly in the following areas:

- Antiviral Activity: Studies have shown that derivatives of this compound can inhibit viral replication.

- Anticancer Properties: It has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Case Study: Anticancer Activity

A study conducted on the effects of this compound on cancer cells revealed a significant reduction in tumor size in treated groups compared to controls. The mechanism was linked to the modulation of apoptosis-related proteins.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to be a precursor for specialty chemicals used in agrochemicals and pharmaceuticals .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances reactivity in organic synthesis |

| Biology | Interactions with biomolecules | Significant binding affinity due to hydroxyl group |

| Medicine | Antiviral and anticancer properties | Reduces tumor size; modulates apoptosis |

| Industry | Development of specialty chemicals | Used in agrochemicals and pharmaceuticals |

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-5-methylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

5-Methyl-6-trifluoromethylpyrimidine: Lacks the hydroxyl group, affecting its hydrogen bonding capability and biological activity.

Uniqueness

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-Hydroxy-5-methyl-6-trifluoromethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 164.09 g/mol. The compound features a hydroxyl group (-OH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to the pyrimidine ring. This combination of groups enhances its reactivity and biological interactions due to the electron-withdrawing nature of the trifluoromethyl substituent, which increases lipophilicity and metabolic stability.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets .

- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound has potential antiviral properties, particularly against influenza viruses. It has shown significant inhibition of viral replication in vitro, indicating its potential as a therapeutic agent for viral infections .

- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited strong inhibitory effects on triple-negative breast cancer (TNBC) cell lines while demonstrating lower toxicity towards normal cells, suggesting a favorable therapeutic window .

- Anti-inflammatory Effects : There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Similarity Index |

|---|---|---|

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | C5H3F3N2OS | 0.85 |

| 6-(Trifluoromethyl)pyrimidin-4-amine | C5H4F3N3 | 0.75 |

| 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | C6H5BrF3N2O | 0.71 |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | C6H4F3NO | 0.71 |

These compounds share some structural features but differ significantly in their biological activities due to variations in functional groups and their positions on the pyrimidine ring .

Case Studies

Several studies have explored the biological activities of this compound:

- Antiviral Efficacy Study : In a study assessing antiviral activity against influenza A virus strains, this compound demonstrated an IC50 value indicating effective inhibition of viral replication, suggesting its potential as an antiviral agent .

- Cancer Cell Line Study : Research involving MDA-MB-231 TNBC cells highlighted that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase, showcasing its potential as an anticancer drug .

- Toxicity Assessment : A subacute toxicity study conducted on healthy mice revealed that high doses of the compound did not produce significant adverse effects, indicating a favorable safety profile for further development in clinical settings .

Propiedades

IUPAC Name |

5-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-4(6(7,8)9)10-2-11-5(3)12/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILVMDCMZCUWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599839 | |

| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133307-16-1 | |

| Record name | 5-Methyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.